4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core linked via an ethyl group to a 1,3-thiazole ring substituted with methyl groups at positions 4 and 2, the latter bearing a 3-methylphenyl moiety. The sulfonamide group and thiazole ring are critical pharmacophores, often associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
4-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-14-7-9-18(10-8-14)26(23,24)21-12-11-19-16(3)22-20(25-19)17-6-4-5-15(2)13-17/h4-10,13,21H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDSTOJBHWYSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Benzenesulfonamide Group: The benzenesulfonamide group is formed by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the thiazole intermediate with the benzenesulfonamide intermediate under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) and the chlorine atom (if present in derivatives) are primary sites for nucleophilic substitution.
Mechanistic Insight : The electron-withdrawing sulfonyl group activates the adjacent NH group for deprotonation, facilitating nucleophilic attack. Steric effects from the thiazole’s 3-methylphenyl substituent slow reaction kinetics compared to simpler sulfonamides.
Oxidation and Reduction Reactions
The thiazole ring and sulfonamide group participate in redox transformations.
Oxidation
Reduction
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiazole and toluene-derived aryl groups undergo EAS.
| Reaction | Reagents/Conditions | Position Selectivity | Major Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to sulfonamide on benzene ring | Nitro-substituted sulfonamide |
| Sulfonation | Fuming H₂SO₄, 100°C | Meta to methyl group on 3-methylphenyl | Polysulfonated derivatives |
Key Limitation : Steric bulk from the thiazole-ethyl chain suppresses reactivity at ortho positions .
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):
| Conditions | Products | Application |
|---|---|---|
| Reflux in xylene, 12 hrs | Dihydrothiazole-fused bicyclic adducts | Precursors for bioactive heterocycles |
Metal-Catalyzed Cross-Coupling
The brominated derivatives (e.g., Br-substituted thiazole) undergo Suzuki-Miyaura couplings:
| Catalytic System | Substrates | Products | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl-thiazole hybrids | 65–82 |
pH-Dependent Tautomerism
In aqueous solutions (pH 2–12), the thiazole ring exhibits tautomeric shifts:
-
Acidic conditions : Protonation at N3 stabilizes the aromatic ring.
-
Basic conditions : Deprotonation at C2-H forms a resonance-stabilized anion .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition steps:
-
150–200°C : Loss of sulfonamide SO₂ group (endothermic, ΔH = +180 kJ/mol).
-
250–300°C : Thiazole ring breakdown into HCN and CS₂.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise as a lead structure for the development of new therapeutic agents. Its pharmacological activities include:
- Antitumor Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this pyrazolo derivative inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) models with IC50 values ranging from 0.5 μM to 10 μM .
- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Inhibitors targeting kinases such as PI3K and mTOR are crucial in developing targeted cancer therapies. Preliminary studies suggest that this compound may act as a selective inhibitor of these pathways .
Biochemical Applications
Beyond its potential in oncology, 1-(3-chlorophenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has applications in biochemical research:
- Hypoxia-Inducible Factor Modulation : The compound may influence the activity of hypoxia-inducible factors (HIFs), which play a critical role in cellular responses to low oxygen levels. By stabilizing HIFs, the compound could enhance erythropoietin production and improve red blood cell formation .
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Antitumor Efficacy :
- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.
- Methodology : MCF-7 and HCT116 cells were treated with varying concentrations of the compound. Cell viability was measured using MTT assays.
- Results : Significant reduction in cell viability was observed at concentrations above 1 μM, indicating potent antitumor activity.
-
Study on Kinase Inhibition :
- Objective : To evaluate the inhibitory effects on PI3K and mTOR pathways.
- Methodology : Western blot analysis was conducted to measure phosphorylation levels of downstream targets.
- Results : The compound effectively reduced phosphorylation of AKT and S6K1, confirming its role as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs identified in the evidence:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
In contrast, dimethoxy substituents (e.g., G856-3106/3112) increase polarity, which may enhance solubility but limit blood-brain barrier penetration .
Steric and Electronic Modifications: The 3-methylphenyl group in the target compound vs. The trifluoromethyl group in the metabolite () introduces electron-withdrawing effects, which could improve metabolic stability and resistance to oxidative degradation .
Thiazole Ring Modifications: Analogs in and feature prop-2-en-1-ylamino or dihydrochloride salts on the thiazole ring, which may influence solubility (e.g., hydrochloride salts enhance crystallinity) or reactivity .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from structural analogs:
- Bioactivity : Sulfonamide-thiazole hybrids are frequently explored as kinase inhibitors or antimicrobial agents. The 3-methylphenyl group may optimize steric fit in enzyme active sites, as seen in similar scaffolds .
- Synthetic Accessibility : The compound’s purity and availability (e.g., analogs in with 95% purity) suggest feasible synthesis routes, though regioselective methylation on the thiazole ring may pose challenges .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride derivative with a thiazole-containing intermediate. For example, a pyridine-mediated reaction under dry conditions at room temperature for 5 hours yields the sulfonamide core, followed by acidification (pH 5–6) to precipitate the product. Purification via flash chromatography ensures high purity . Key steps include:
Q. How is the molecular structure validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines crystallographic data to resolve bond lengths, angles, and torsional conformations. For example:
Q. What preliminary biological screening assays are recommended?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Controls: Compare with reference drugs (e.g., cisplatin for cytotoxicity, ampicillin for antimicrobial tests) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Modular Synthesis: Vary substituents on the thiazole (e.g., 3-methylphenyl → 4-fluorophenyl) and sulfonamide (e.g., methyl → trifluoromethoxy) .
- Biological Profiling: Test derivatives against a panel of disease models (e.g., kinase inhibition, apoptosis pathways).
- Computational Tools: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like SphK1 kinase .
Q. How should contradictory biological activity data across studies be resolved?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell line origin, serum concentration) that may affect results. For example, discrepancies in IC₅₀ values may arise from differences in ATP levels in cytotoxicity assays .
- Dose-Response Validation: Repeat experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Mechanistic Studies: Use siRNA knockdown or Western blotting to confirm target engagement .
Q. What strategies enhance crystallographic data quality for this compound?
Methodological Answer:
Q. How can computational modeling predict metabolic stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
